molecular formula C13H13NO2 B12742668 p-Cyclopropylphenylsuccinimide CAS No. 115906-18-8

p-Cyclopropylphenylsuccinimide

Cat. No.: B12742668
CAS No.: 115906-18-8
M. Wt: 215.25 g/mol
InChI Key: CLKJTATXGDQUCK-UHFFFAOYSA-N
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Description

p-Cyclopropylphenylsuccinimide is an organic compound that belongs to the class of succinimides It is characterized by the presence of a cyclopropyl group attached to a phenyl ring, which is further connected to a succinimide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-Cyclopropylphenylsuccinimide typically involves the reaction of cyclopropylbenzene with succinic anhydride in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

p-Cyclopropylphenylsuccinimide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the succinimide moiety to a more reduced form.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Reduced succinimide derivatives.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

p-Cyclopropylphenylsuccinimide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of p-Cyclopropylphenylsuccinimide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can induce strain in the molecular structure, affecting the compound’s reactivity and binding affinity. The succinimide moiety may interact with biological targets through hydrogen bonding or hydrophobic interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylbenzene: Lacks the succinimide moiety, making it less versatile in terms of reactivity.

    Phenylsuccinimide: Lacks the cyclopropyl group, resulting in different chemical and biological properties.

    Cyclopropylsuccinimide: Lacks the phenyl ring, affecting its overall stability and reactivity.

Uniqueness

p-Cyclopropylphenylsuccinimide is unique due to the presence of both the cyclopropyl group and the succinimide moiety, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and reactivity patterns that are not observed in similar compounds.

Properties

CAS No.

115906-18-8

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

3-(4-cyclopropylphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C13H13NO2/c15-12-7-11(13(16)14-12)10-5-3-9(4-6-10)8-1-2-8/h3-6,8,11H,1-2,7H2,(H,14,15,16)

InChI Key

CLKJTATXGDQUCK-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC=C(C=C2)C3CC(=O)NC3=O

Origin of Product

United States

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